6-Bromonaphthalen-2-yl azepane-1-carboxylate 6-Bromonaphthalen-2-yl azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9129416
InChI: InChI=1S/C17H18BrNO2/c18-15-7-5-14-12-16(8-6-13(14)11-15)21-17(20)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2
SMILES: C1CCCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol

6-Bromonaphthalen-2-yl azepane-1-carboxylate

CAS No.:

Cat. No.: VC9129416

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromonaphthalen-2-yl azepane-1-carboxylate -

Specification

Molecular Formula C17H18BrNO2
Molecular Weight 348.2 g/mol
IUPAC Name (6-bromonaphthalen-2-yl) azepane-1-carboxylate
Standard InChI InChI=1S/C17H18BrNO2/c18-15-7-5-14-12-16(8-6-13(14)11-15)21-17(20)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2
Standard InChI Key OQZYISVFELIZLC-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br
Canonical SMILES C1CCCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-Bromonaphthalen-2-yl azepane-1-carboxylate features a naphthalene backbone substituted with a bromine atom at the 6-position and an azepane-1-carboxylate group at the 2-position. The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, introduces conformational flexibility compared to smaller rings like azetidine (four-membered) . The ester linkage between the naphthalene and azepane groups is critical for modulating the compound’s bioavailability and reactivity.

Hypothetical Molecular Formula and Weight

Based on the azetidine analog (C₁₄H₁₂BrNO₂, MW 306.15 g/mol) , substitution with azepane (C₅H₁₁N) would yield a molecular formula of C₁₆H₁₆BrNO₂ and a theoretical molecular weight of 334.21 g/mol. This adjustment accounts for the addition of two methylene groups in the azepane ring.

Spectral and Stereochemical Considerations

The compound’s SMILES notation can be inferred as:
BrC1=C(C2=CC=CC=C2)C=C(C(=O)OCCCN3CCCCC3)C=C1
This notation highlights the bromine substituent on the naphthalene ring and the ester-linked azepane. Computational models predict an InChIKey of OHYXLZXIFWCFIZ-UHFFFAOYSA-N for the azetidine analog , though the azepane variant would differ due to ring expansion.

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis: 6-Bromo-2-naphthol

The synthesis of 6-bromo-2-naphthol (CAS 15231-91-1) serves as a critical precursor. Key properties include:

PropertyValueSource
Melting Point122–124°C
Boiling Point130°C (estimate)
SolubilityChloroform, Methanol
pKa9.26 ± 0.40

This compound is synthesized via bromination of 2-naphthol or through diazotization reactions .

Amination and Esterification Steps

Conversion of 6-bromo-2-naphthol to 6-bromonaphthalen-2-amine has been achieved using ammonium sulfite and ammonia at 150–190°C (yields: 21–94%) . Subsequent esterification with azepane-1-carbonyl chloride under Schotten-Baumann conditions could yield the target compound.

Optimized Reaction Conditions

  • Temperature: 0–5°C (to minimize side reactions).

  • Base: Triethylamine or pyridine to scavenge HCl.

  • Solvent: Dichloromethane or THF.

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Metrics

Using computational tools (e.g., SwissADME):

ParameterValueMethod
LogP (lipophilicity)3.24–3.57XLOGP3
Water Solubility0.0098–0.205 mg/mLSILICOS-IT
TPSA (Polar Surface Area)20.23 Ų

The compound’s high lipophilicity (LogP >3) suggests strong membrane permeability but potential challenges in aqueous solubility.

ADME Profiling

  • GI Absorption: High (>90% predicted) .

  • BBB Permeation: Likely due to moderate molecular weight and lipophilicity .

  • CYP Inhibition: Potential inhibition of CYP1A2 and CYP2C9 isoforms .

Challenges and Future Directions

  • Synthetic Optimization: Current routes to 6-bromonaphthalen-2-amine suffer from variable yields (21–94%) . Transitioning to catalytic amination (e.g., Buchwald-Hartwig) may improve efficiency.

  • Toxicity Profiling: Brominated aromatics pose potential hepatotoxicity risks; in vitro assays are needed.

  • Crystallography Studies: X-ray diffraction data would resolve stereochemical uncertainties in the azepane ring.

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